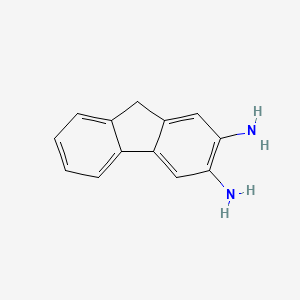

2,3-Diaminofluorene

Descripción

Significance and Research Context of Diaminofluorene (B97380) Scaffolds

The fluorene (B118485) moiety is a tricyclic aromatic hydrocarbon known for its rigid and planar structure, which facilitates strong π-π interactions. This fundamental framework is a cornerstone in materials science, particularly when functionalized with amine groups. vulcanchem.comscispace.com Diaminofluorene scaffolds, including the 2,3-diamino isomer, are significant building blocks in the synthesis of advanced materials. chemmethod.com The presence of two reactive amino groups on the rigid fluorene backbone allows for the creation of polymers and large molecules with unique properties. scispace.com

These scaffolds are integral to the development of high-performance polymers like polyimides and polyamides, which benefit from the thermal stability and mechanical strength imparted by the fluorene unit. chemmethod.comspecialchem.com Furthermore, the electron-donating nature of the amino groups, combined with the conjugated fluorene system, makes these compounds ideal candidates for applications in organic electronics, such as hole transport materials in light-emitting diodes (LEDs) and photovoltaic (PV) devices. scispace.com The planarity of the fluorene ring system is considered crucial for a molecule's ability to transport charge effectively. scispace.com The specific positioning of the amino groups, as in 2,3-diaminofluorene, influences the electronic properties, solubility, and reactivity of the resulting materials, making each isomer a target for specialized research applications. vulcanchem.com

Historical Overview of Research on Fluorene Diamines

Research into fluorene and its derivatives has a history spanning over a century, with initial efforts focused on understanding its basic chemistry and reactivity. The synthesis of diaminofluorenes has traditionally been achieved through a two-step process involving the nitration of the fluorene core followed by the reduction of the resulting dinitrofluorene. google.com This general methodology has been applied to create various isomers, although a significant portion of historical and ongoing research has concentrated on the 2,7-diaminofluorene (B165470) isomer due to its commercial availability and symmetric structure, which is often desirable for polymerization reactions. scispace.comsigmaaldrich.com

The synthesis of specific isomers like this compound is less commonly documented in early literature, representing a more specialized area of investigation. vulcanchem.com While the fundamental reactions for creating aromatic amines were established early on, the targeted synthesis and characterization of less common isomers like this compound have been driven by the modern pursuit of materials with precisely tailored properties for advanced applications, such as specific sensor technologies and optoelectronic devices. vulcanchem.com

Scope and Organization of the Research Review

This review focuses exclusively on the chemical compound this compound. It will detail the available scientific knowledge regarding its synthesis, physicochemical properties, and specific applications as documented in academic research. The subsequent sections will provide an in-depth look at its use as a fluorogenic reagent, a component in sensor development, a monomer in polymer science, and a building block for optoelectronic materials. All information presented is based on published research findings, with a strict exclusion of topics outside this scope.

Synthesis and Physicochemical Properties

While detailed protocols for the direct synthesis of this compound are not extensively documented, the generally accepted method follows the classic route for preparing fluorene diamines. This involves a two-step nitration-reduction strategy. vulcanchem.com First, fluorene is subjected to directed nitration to produce 2,3-dinitrofluorene. Subsequently, the nitro groups are reduced to amines, typically through catalytic hydrogenation or treatment with reagents like iron in hydrochloric acid (Fe/HCl). vulcanchem.com

The key physicochemical and spectral characteristics of this compound are summarized in the table below. The compound's high melting point and thermal stability can be attributed to the rigid fluorene backbone and intermolecular hydrogen bonding between the amino groups. vulcanchem.com It exhibits limited solubility in water but is more soluble in polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). vulcanchem.com

| Property | Value / Description |

| Molecular Formula | C₁₃H₁₂N₂ |

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | 9H-Fluorene-2,3-diamine |

| Melting Point | >300°C (decomposes) vulcanchem.com |

| Physical Form | Solid |

| Solubility | Limited in water; enhanced in polar aprotic solvents (DMF, DMSO). vulcanchem.com |

| FT-IR Peaks (cm⁻¹) | 3394 (N-H stretch), 1633 (C=C aromatic), 1531 (C-N bend). vulcanchem.com |

| Mass Spectrometry | EI/MS molecular ion peak (m/z) at 196.1. vulcanchem.com |

Applications in Academic Research

This compound serves as a versatile compound in several areas of scientific research, from analytical chemistry to materials science. Its unique structure lends itself to the development of specialized materials and sensors.

| Research Area | Application of this compound |

| Analytical Chemistry | Used as a fluorogenic reagent for the detection of nitrite (B80452). It reacts with nitrite in the presence of aqueous ferric chloride (FeCl₃) to form triazole derivatives, which can be quantified spectrophotometrically with a high sensitivity (detection limit of 1.13 nM). vulcanchem.com |

| Environmental Monitoring | Functionalized derivatives are used to detect cyanide ions (CN⁻) in water. These chemosensors operate via a fluorescence turn-off mechanism and have a detection limit of 1.95 × 10⁻⁷ M. vulcanchem.com |

| Polymer Science | Incorporated into polyimide matrices to enhance thermal stability and mechanical strength. The amine groups can participate in crosslinking reactions, leading to polymers with a 5% degradation temperature above 400°C and a 20-30% increase in Young's modulus. vulcanchem.com |

| Optoelectronic Materials | Derivatives have been explored as donor-π-acceptor dyes in dye-sensitized solar cells (DSSCs). These dyes have achieved photon-to-electron conversion efficiencies of 4–6% under standard simulated sunlight (AM 1.5G irradiation). vulcanchem.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9H-fluorene-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15/h1-4,6-7H,5,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXMQNGXARGLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC(=C(C=C31)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964334 | |

| Record name | 9H-Fluorene-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49670-63-5 | |

| Record name | Fluorene-2,3-diamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Photophysical Investigations of 2,3 Diaminofluorene Systems

Electronic Absorption Properties

The absorption of ultraviolet (UV) and visible light by a molecule corresponds to the excitation of its electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.ukbspublications.net

UV-Vis absorption spectroscopy is a primary tool for probing the electronic transitions within a molecule. shu.ac.uk For organic molecules with π-systems and non-bonding electrons (n-electrons), the most common transitions are π → π* and n → π. shu.ac.ukbspublications.netuzh.ch The π → π transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital and are typically intense. shu.ac.ukuzh.ch The n → π* transitions, which move a non-bonding electron to a π* orbital, are generally less intense. shu.ac.ukuzh.ch

In compounds like 2,7-diaminofluorene (B165470) (a structural isomer of 2,3-diaminofluorene often used for comparative studies), the UV-Vis absorption spectra typically show distinct bands. mdpi.com For instance, the spectrum of 2,7-diaminofluorene exhibits a high-intensity peak and a lower intensity shoulder. mdpi.com Quantum chemical calculations have assigned the higher energy peak to the S₀ → S₂ electronic transition and the shoulder to the S₀ → S₁ transition. mdpi.com Both of these bands are characterized as charge transfer (CT) transitions, where electron density moves from the amino groups to the fluorene (B118485) core upon excitation. mdpi.com The presence of conjugated π systems, as seen in fluorene derivatives, tends to shift absorption to longer wavelengths. bspublications.netlibretexts.org

Table 1: Electronic Absorption Data for Diaminofluorene (B97380) Derivatives in Various Solvents

| Compound | Solvent | λ_abs (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| 2,7-Diaminofluorene | Toluene | 338 | 2.5 x 10³ | mdpi.com |

| 2,7-Diaminofluorene | Dichloromethane | 344 | 2.6 x 10³ | mdpi.com |

| 2,7-Diaminofluorene | Acetonitrile (B52724) | 340 | 2.7 x 10³ | mdpi.com |

| 2,7-Diaminofluorene | Dimethyl Sulfoxide (B87167) | 353 | 2.8 x 10³ | mdpi.com |

| 2,7-Diaminofluorene | Water | 345 | 2.4 x 10³ | mdpi.com |

| 2-Amino-7-isocyanofluorene | Toluene | 340 | 1.8 x 10⁴ | mdpi.com |

| 2-Amino-7-isocyanofluorene | Dichloromethane | 352 | 1.5 x 10⁴ | mdpi.com |

| 2-Amino-7-isocyanofluorene | Acetonitrile | 350 | 1.6 x 10⁴ | mdpi.com |

| 2-Amino-7-isocyanofluorene | Dimethyl Sulfoxide | 362 | 1.7 x 10⁴ | mdpi.com |

Note: Data for 2,7-diaminofluorene is presented as a closely related analogue to provide context for the spectroscopic behavior of diaminofluorene systems.

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's absorption or emission bands with a change in solvent polarity. This phenomenon arises from differential solvation of the molecule's ground and excited states. A shift to longer wavelengths (red shift or bathochromism) is termed positive solvatochromism, while a shift to shorter wavelengths (blue shift or hypsochromism) is known as negative solvatochromism. nih.govunits.it

For many donor-acceptor systems, an increase in solvent polarity leads to a red shift in the absorption spectrum (positive solvatochromism). nih.gov This is because more polar solvents can better stabilize the more polar excited state relative to the ground state. nih.gov However, in some cases, negative solvatochromism is observed, suggesting a more polarized ground state. nih.govacs.org

In the case of 2,7-diaminofluorene, the absorption spectrum shows a blue shift in protic solvents like methanol (B129727) and water, which is attributed to the molecule acting as a proton acceptor in its ground state. cdnsciencepub.com Conversely, a red shift is observed in less polar solvents like ether and acetonitrile. cdnsciencepub.com This complex behavior highlights the role of specific solute-solvent interactions, such as hydrogen bonding, in addition to general polarity effects. cdnsciencepub.comresearchgate.net The charge transfer nature of the electronic transitions in diaminofluorene derivatives makes them particularly sensitive to the solvent environment. mdpi.comresearchgate.net

UV-Vis Spectroscopy and Electronic Transitions

Fluorescence and Emission Characteristics

Fluorescence is a photoluminescent process where a molecule, after absorbing a photon, returns from an excited electronic state to the ground state by emitting a photon. ossila.com This process is typically rapid and provides valuable information about the excited state of the molecule.

Steady-state fluorescence spectroscopy measures the fluorescence emission of a sample under continuous illumination. ossila.com An emission spectrum is obtained by fixing the excitation wavelength and scanning the emission wavelengths. ossila.com The resulting spectrum reveals the wavelengths at which the molecule fluoresces most intensely.

For 2,7-diaminofluorene, the emission spectra typically consist of a single band in various solvents, with the emission maximum ranging from 382 nm to 404 nm. mdpi.com This indicates that the emission originates from the relaxation of the lowest energy excited state (S₁) to the ground state (S₀).

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. bam.ded-nb.infonih.gov A higher quantum yield indicates a more efficient fluorescent molecule.

The quantum yield can be determined through either absolute or relative methods. d-nb.info The relative method, which is more common, involves comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. edinst.com

For a derivative, 2-amino-7-isocyanofluorene, the fluorescence quantum yields are remarkably high in non-protic solvents, ranging from 70% to 95%. mdpi.com However, the fluorescence is significantly quenched (reduced in intensity and quantum yield) in protic solvents like water. mdpi.com This quenching is a common phenomenon for many fluorophores and can be caused by various processes, including excited-state proton transfer or other non-radiative decay pathways that compete with fluorescence. nih.gov

Table 2: Fluorescence Emission and Quantum Yield Data for Diaminofluorene Derivatives

| Compound | Solvent | λ_em (nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|

| 2,7-Diaminofluorene | Toluene | 382 | 0.58 | mdpi.com |

| 2,7-Diaminofluorene | Dichloromethane | 390 | 0.44 | mdpi.com |

| 2,7-Diaminofluorene | Acetonitrile | 394 | 0.35 | mdpi.com |

| 2,7-Diaminofluorene | Dimethyl Sulfoxide | 404 | 0.49 | mdpi.com |

| 2,7-Diaminofluorene | Water | 397 | 0.04 | mdpi.com |

| 2-Amino-7-isocyanofluorene | Toluene | 367 | 0.95 | mdpi.com |

| 2-Amino-7-isocyanofluorene | Dichloromethane | 400 | 0.70 | mdpi.com |

| 2-Amino-7-isocyanofluorene | Acetonitrile | 409 | 0.73 | mdpi.com |

| 2-Amino-7-isocyanofluorene | Dimethyl Sulfoxide | 418 | 0.72 | mdpi.com |

| 2-Amino-7-isocyanofluorene | Water | N/A | Quenched | mdpi.com |

Note: Data for 2,7-diaminofluorene and its isocyano- derivative are presented to illustrate the photophysical properties of the diaminofluorene system. "N/A" indicates that the emission maximum could not be determined due to complete quenching.

Similar to absorption spectra, fluorescence emission spectra can also exhibit solvatochromism. nih.gov For push-pull type dyes, where an electron-donating group is connected to an electron-accepting group through a π-system, the excited state is often more polar than the ground state. mdpi.com In such cases, increasing the solvent polarity stabilizes the excited state, leading to a red shift in the emission spectrum (positive solvatochromism). mdpi.com

2,7-diaminofluorene itself shows a relatively small solvatochromic range in its emission (22 nm). mdpi.com However, modifying the structure, for example by converting one amino group to an electron-withdrawing isocyano group to create 2-amino-7-isocyanofluorene, significantly enhances this effect. This derivative displays a much larger solvatochromic range of 51 nm. mdpi.com In nonpolar toluene, the emission is blue-shifted compared to the parent diamine, while in the highly polar dimethyl sulfoxide, a significant red shift is observed. mdpi.com This demonstrates that the excited state of the push-pull derivative has a larger dipole moment and is more sensitive to solvent stabilization than the parent diaminofluorene. mdpi.com This sensitivity of fluorescence to the local environment is the basis for the development of fluorescent probes that can report on the polarity of their surroundings. nih.gov

Solvatochromism in Fluorescence Emission

Protonation and Acid-Base Effects on Optical Properties

The presence of amino groups on the fluorene structure suggests that the optical properties of this compound will be sensitive to changes in pH and protonation state. The basicity of these amino groups in both the ground and excited states dictates the nature of these changes.

Detailed studies on the ground state protonation of this compound, including the determination of its pKa values, are not present in the available literature.

For comparison, research on derivatives of 2,7-diaminofluorene demonstrates clear changes in the absorption spectrum upon the addition of acid. For instance, a tetraguanidino-substituted phenazine (B1670421), a related system, shows a decrease in the absorption band at 484 nm and an increase in the band at 432 nm upon addition of HCl, indicating the formation of a protonated species. rsc.org The electropolymerization of 2,7-diaminofluorene has been shown to produce a film that is active only in acidic aqueous solutions, with its activity being pH-dependent. researchgate.net

Information regarding the excited state protonation of this compound is not available. The study of excited state proton transfer is crucial for understanding the full photophysical profile of a molecule.

In the case of 2,7-diaminofluorene derivatives, it has been noted that they exhibit acidochromism, which is a change in color in response to a change in acidity, indicating a protonation-deprotonation equilibrium in solution. acs.org The fluorescence of a guanidino-functionalized phenazine is quenched upon the addition of acid, while it is enhanced with the addition of a base, pointing to significant excited-state interactions. rsc.org

Specific data on how the absorption and emission spectra of this compound change with varying pH is not documented in the searched literature. Such studies would typically involve spectrophotometric titrations to determine the spectral characteristics of the neutral, monocationic, and dicationic species.

For the 2,7-diaminofluorene isomer, extensive research has been conducted. The absorption and fluorescence spectra of 2,7-diaminofluorene are recorded at different pH values to understand the prototropic reactions. cdnsciencepub.com It has been observed that the monocation of 2,7-diaminofluorene exhibits an unusual red-shift in its fluorescence spectrum relative to the neutral form, a phenomenon attributed to large solvent relaxation in aqueous media. cdnsciencepub.comoup.com This contrasts with the typical blue shift observed for many aromatic amines upon protonation. Upon further protonation to form the dication, a large blue-shift in the fluorescence spectrum is observed. oup.com

Electrochemical Behavior and Polymerization of 2,3 Diaminofluorene

Electrochemistry of 2,3-Diaminofluorene Monomers

The electrochemical behavior of diaminofluorene (B97380) monomers is typically investigated using techniques like cyclic voltammetry to probe their oxidation and reduction processes. While specific studies on the 2,3-isomer are not extensively detailed in the provided literature, the behavior of the related 2,7-diaminofluorene (B165470) (2,7-DAF) isomer offers significant insights into the expected electrochemical profile.

Cyclic voltammetry (CV) is a key technique used to study the redox processes of diaminofluorene monomers. otago.ac.nz For the related monomer 2,7-diaminofluorene, CV studies in an acetonitrile (B52724) solution containing a lithium perchlorate (B79767) electrolyte reveal distinct oxidation and reduction peaks. researchgate.net A typical cyclic voltammogram shows two reversible oxidation peaks during the anodic sweep. researchgate.net These peaks correspond to the stepwise oxidation of the amino groups on the fluorene (B118485) backbone. researchgate.net As the potential is repeatedly cycled, the current of these redox peaks increases, indicating the gradual deposition and growth of an electroactive polymer film on the electrode surface. researchgate.net This behavior is characteristic of the electropolymerization of conducting polymers. researchgate.net

| Redox Event | Description | Approximate Potential (for 2,7-DAF in ACN/LiClO₄) |

| Oxidation Peak I | Initial oxidation of an amino group to a radical cation. | 230 mV researchgate.net |

| Oxidation Peak II | Further oxidation of the second amino group. | 580 mV researchgate.net |

| Reduction Peak III | Reduction of the species formed in the second oxidation step. | 450 mV researchgate.net |

| Reduction Peak IV | Reduction of the species formed in the first oxidation step. | 100 mV researchgate.net |

This interactive table summarizes the redox peaks observed during the cyclic voltammetry of 2,7-diaminofluorene, which serves as an analogue for understanding the potential behavior of this compound.

The oxidation mechanism of diaminofluorenes begins with the electrochemical oxidation of the monomer at the electrode surface. psu.edu The first step is the oxidation of one of the electron-donating amino groups to form a radical cation. researchgate.netpsu.edu The presence of two amino groups on the fluorene ring helps to stabilize this radical cation. researchgate.net This initial oxidation is followed by the oxidation of the second amino group. researchgate.net

The electrochemical behavior of diaminofluorene monomers is significantly influenced by the solvent and the supporting electrolyte used in the electrochemical cell. hzdr.deals-japan.com The choice of solvent affects the solubility of the monomer and the resulting polymer, as well as the mobility of ions. als-japan.com Acetonitrile is a commonly used solvent for these types of studies due to its wide electrochemical window and ability to dissolve both the monomer and common electrolytes like lithium perchlorate (LiClO₄). researchgate.net

The properties of the supporting electrolyte, such as the size and charge of its ions, can impact the conductivity of the solution and the morphology of the polymer film formed. hzdr.de Furthermore, the pH of the medium is a critical factor, especially in aqueous solutions. Studies on poly(2,7-diaminofluorene) have shown that the resulting polymer film is electroactive only in highly acidic aqueous solutions, with its activity being pH-dependent. researchgate.netresearchgate.net This suggests that protonation and deprotonation of the amino groups play a crucial role in the charge transport properties of the polymer.

Oxidation and Reduction Mechanisms

Electropolymerization of this compound

Electropolymerization is a method to synthesize polymer films directly onto an electrode surface from a solution containing the monomer. rsc.org This technique allows for precise control over the film's thickness and properties. thieme-connect.com

The formation of a poly(diaminofluorene) film is achieved by repeatedly cycling the potential in a solution containing the monomer or by holding the potential at a constant value where the monomer oxidizes. researchgate.net The quality and growth rate of the polymer film are dependent on several key parameters that must be optimized. researchgate.net

Studies on the 2,7-DAF isomer provide a framework for the optimization parameters likely relevant for 2,3-DAF. researchgate.net These include the potential window for cycling, the scan rate, the number of cycles, and the concentration of the monomer in the electrolyte solution. researchgate.netresearchgate.net For instance, increasing the monomer concentration from 1 mM to 5 mM was found to enhance the formation of reversible redox systems, while higher concentrations led to the disappearance of these peaks, indicating a change in the film's properties. researchgate.net

| Parameter | Influence on Polymer Film | Optimized Value (for Poly(2,7-DAF)) |

| Potential Range | Defines the oxidation/reduction limits required for polymerization. | -200 mV to 800 mV researchgate.net |

| Scan Rate | Affects the growth rate and morphology of the film. | 50 mV/s researchgate.net |

| Number of Cycles | Determines the thickness of the deposited polymer film. | 10 cycles researchgate.net |

| Monomer Concentration | Impacts the rate of polymerization and the film's electrochemical activity. | 5 mM researchgate.net |

This interactive table outlines the typical parameters optimized for the electropolymerization of 2,7-diaminofluorene, which are foundational for developing protocols for the 2,3-isomer.

The mechanism of electropolymerization for diaminofluorenes follows a stepwise process initiated by the oxidation of the monomer. psu.edu The generally accepted mechanism for many aromatic monomers involves the formation of a radical cation as the initial step. psu.edumdpi.com

For this compound, the proposed mechanism would involve the following key stages:

Oxidation: The monomer is oxidized at the electrode to form a radical cation. psu.edu

Coupling: Two radical cations couple to form a dimer. Due to the ortho-positioning of the amino groups, this coupling likely leads to the formation of a phenazine (B1670421) linkage, similar to the dimerization of o-phenylenediamine. koreascience.kr This step involves the elimination of protons. mdpi.com

Chain Propagation: The newly formed dimer is more easily oxidized than the monomer, leading to its rapid oxidation. psu.edu This oxidized dimer can then react with other monomer radical cations or oligomers, propagating the polymer chain and leading to the deposition of the polymer film on the electrode. mdpi.com

This process of oxidation and coupling continues, resulting in the growth of a conjugated polymer film whose properties are defined by the monomer structure and the polymerization conditions. researchgate.net

Electrochemical Properties of Poly(this compound) Films

The electrochemical properties of a polymer film are fundamental to its potential applications in electronic devices, sensors, or as a corrosion inhibitor. These properties are typically investigated using techniques such as cyclic voltammetry (CV), which can reveal the redox behavior, stability, and potential-dependent characteristics of the film.

For a conductive polymer film like poly(this compound), its electrochemical behavior would be characterized by the appearance of redox peaks in a voltammogram. The stability of such a film is often assessed by subjecting it to repeated potential cycles. A stable film will show minimal degradation in its electrochemical response over numerous cycles. Furthermore, the electrochemical activity of such polymer films can be highly dependent on the pH of the electrolyte solution, which can affect the protonation state of the amine groups within the polymer backbone.

Despite the established methodologies for characterizing polymer films, specific studies detailing the electrochemical properties of poly(this compound) films, including their redox potentials, stability, and pH-dependent activity, are not prominently available in the scientific literature.

Electrochemical Properties of this compound-Derived Materials

Conductance and Electrical Conductivity

The conductance and electrical conductivity of polymers derived from this compound are critical parameters that determine their suitability for applications requiring charge transport. Electrical conductivity in conjugated polymers arises from the movement of charge carriers (polarons and bipolarons) along the polymer backbone. osti.gov The conductivity can be influenced by factors such as the polymer's molecular weight, degree of doping, and morphology.

The conductivity of a polymer is typically measured using a four-point probe or by fabricating a device and measuring its current-voltage (I-V) characteristics. For conductive polymers, the conductivity can range from semi-conductive to metallic levels. google.com

There is a lack of specific experimental data on the conductance and electrical conductivity of poly(this compound). For context, related materials such as poly(2,7-diaminofluorene) have reported conductivity values in the order of 1.5 × 10⁻⁵ S cm⁻¹, though this value is not directly comparable due to isomeric differences. researchgate.netresearchgate.net

Electrochemical Reversibility and Overpotential Phenomena

Electrochemical reversibility refers to the rate of electron transfer at the electrode-polymer interface. asdlib.org A highly reversible system exhibits fast electron transfer kinetics, characterized by a small peak separation in cyclic voltammetry. acs.org Overpotential is the difference between the thermodynamic potential and the potential at which the redox reaction experimentally occurs; a lower overpotential signifies a more efficient electrochemical process. acs.org

The electrochemical reversibility and overpotential of a poly(this compound) film would be indicative of its efficiency in electrochemical devices. These parameters are influenced by the polymer's structure, its interaction with the electrode surface, and the electrolyte used.

Specific studies quantifying the electrochemical reversibility and overpotential for poly(this compound) are not readily found in the literature. Research on the related poly(2,7-diaminofluorene) has shown that it can improve the electrochemical reversibility and lower the overpotential for the redox reactions of other species, such as hydroquinone, but this does not describe the intrinsic properties of the polymer itself. researchgate.netresearchgate.net

Electronic Band Gap Determination via Electrochemistry (HOMO/LUMO Levels)

The electronic band gap (Eg) is a crucial property of a semiconductor, representing the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In the context of electrochemistry, these energy levels can be estimated from cyclic voltammetry data. imist.maumich.edu The onset oxidation potential is used to calculate the HOMO level, while the onset reduction potential is used for the LUMO level. upb.roresearchgate.net The electrochemical band gap is then the difference between these two energy levels.

These parameters are vital for designing organic electronic devices, as they determine the material's light absorption properties and its ability to align with the energy levels of other materials in a device. umich.edumdpi.com

While the methodology for determining HOMO/LUMO levels and the band gap via electrochemistry is well-established, specific values for poly(this compound) have not been reported in the reviewed scientific literature.

Kinetics of Polymerization Reactions (Polyamidation)

Reaction Order and Activation Energy Determination

Polyamidation is a type of step-growth polymerization used to produce polyamides. The kinetics of this reaction, specifically the reaction order and activation energy, provide insight into the reaction mechanism and allow for the optimization of polymerization conditions. psu.edu The reaction order indicates how the rate of reaction is influenced by the concentration of the reactants (the diamine and the dicarboxylic acid or its derivative). psu.edu The activation energy represents the minimum energy required for the reaction to occur and is a measure of the temperature sensitivity of the reaction rate. nih.gov

These kinetic parameters are typically determined by monitoring the consumption of reactants or the formation of product over time at various temperatures.

Degree of Polymerization and Molecular Weight Control

The control over the degree of polymerization (DP) and molecular weight is a critical aspect of synthesizing poly(this compound), as these characteristics fundamentally determine the material's physical, optical, and electrochemical properties. The degree of polymerization refers to the number of monomeric units, in this case, this compound, that constitute a macromolecule. wikipedia.org The molecular weight of the polymer is the product of the DP and the molecular weight of the repeating monomer unit. sigmaaldrich.com Achieving a high degree of polymerization is often desirable for industrial applications to ensure optimal material properties. wikipedia.orglibretexts.org

Control over the polymer chain length is typically achieved by manipulating the conditions of the polymerization reaction. In electropolymerization, which is a common method for creating films of polymers like poly(diaminofluorene), several factors can be adjusted to influence the final molecular weight of the polymer. While specific research detailing molecular weight control for the this compound isomer is limited, studies on the related 2,7-diaminofluorene (2,7-DAF) provide significant insights into the controlling factors. researchgate.netresearchgate.netjournalchemistry.org The principles derived from these studies are generally applicable to the electropolymerization of aromatic diamines.

The relationship between polymerization conditions and polymer growth can be summarized as follows:

| Parameter | Effect on Polymerization | Rationale |

| Monomer Concentration | Influences film formation and electrochemical activity. researchgate.net | Higher concentrations can increase the rate of polymerization, potentially leading to higher molecular weight, up to a certain limit where solubility and side reactions may become an issue. researchgate.net |

| Potential Sweep Rate | Affects the structure and adherence of the polymer film. | A controlled sweep rate, such as 50 mV/s, allows for the systematic growth of the polymer film on the electrode surface. researchgate.net |

| Number of Cycles | Directly correlates with film thickness and amount of polymer deposited. | More cycles lead to a thicker polymer film, which generally corresponds to a higher overall polymer yield, though not necessarily a longer average chain length. researchgate.net |

| Potential Window | Determines the initiation and termination steps. | The chosen potential range must be sufficient to oxidize the monomer and initiate polymerization without causing over-oxidation and degradation of the resulting polymer. researchgate.net |

Determining the resulting molecular weight and its distribution is commonly performed using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). shimadzu.cz This technique separates polymer molecules based on their size in solution, allowing for the calculation of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.govaimplas.net The choice of GPC columns and the eluent are critical factors for obtaining accurate molecular weight data, especially for cationic polymers which may exhibit issues like aggregation. nih.gov

Advanced techniques can provide more absolute measurements. Multi-detector GPC/SEC, which combines a concentration detector with a viscometer and a light scattering detector, can calculate molecular weights that are independent of the calibration standards, offering a more accurate characterization. aimplas.net

| Characterization Method | Principle | Information Obtained |

| Gel Permeation Chromatography (GPC/SEC) | Separates molecules based on their hydrodynamic volume (size) in solution as they pass through a porous gel. aimplas.net | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI). shimadzu.cznih.gov |

| Light Scattering | Measures the intensity of light scattered by polymer molecules in solution, which is proportional to their molecular weight. | Weight-average molecular weight (Mw). wikipedia.org |

| Osmotic Pressure | Measures the pressure difference across a semipermeable membrane separating a polymer solution and pure solvent. | Number-average molecular weight (Mn). wikipedia.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to determine the degree of polymerization by analyzing the ratio of end-group signals to repeating-unit signals. | Degree of Polymerization (DP), Number-average molecular weight (Mn). researchgate.net |

Computational and Theoretical Studies on 2,3 Diaminofluorene

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is a cornerstone of modern computational chemistry for predicting molecular properties.

Electronic Structure Elucidation (HOMO-LUMO Analysis)

A primary application of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. For 2,3-Diaminofluorene, this analysis would reveal how the specific placement of the amino groups on the fluorene (B118485) backbone influences its electronic properties compared to other isomers. However, specific calculated values for the HOMO, LUMO, and the energy gap of this compound are not documented in the reviewed literature.

Molecular Orbital Calculations and Reactivity Predictions

Beyond the frontier orbitals, DFT can map the distribution and energy levels of all molecular orbitals. This information is used to predict sites of electrophilic and nucleophilic attack. The distribution of electron density and the molecular electrostatic potential (MEP) map would identify electron-rich areas (likely the amino groups) and electron-poor areas, thus predicting how this compound would interact with other reagents. Such calculations are fundamental for understanding its potential chemical behavior, but specific studies for this isomer are absent.

Time-Dependent Density Functional Theory (TDDFT) for Optical Properties

TDDFT is an extension of DFT used to study excited states and, consequently, predict optical properties like UV-visible absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TDDFT can simulate the absorption spectrum, identifying the wavelengths of maximum absorption (λmax). This analysis for this compound would be crucial for understanding its color and its potential use in applications like dyes or optical sensors. While TDDFT has been successfully applied to the 2,7-isomer to correlate its structure with observed optical properties, similar published data for this compound is not available.

Simulation of Reaction Mechanisms and Pathways

Computational chemistry tools can simulate the step-by-step pathways of chemical reactions, identifying transition states and calculating activation energies. For this compound, this could be used to model its polymerization, oxidation, or participation in other chemical syntheses. For instance, studies on 2,7-Diaminofluorene (B165470) have used DFT to investigate the mechanisms of its electropolymerization, exploring the coupling of cation radicals. A similar investigation on the 2,3-isomer would clarify its potential to form polymers and the likely structures of the resulting materials, but such simulations have not been published.

Solvation Models and Environmental Effects

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties in different environments. This would be important for predicting how the electronic and optical properties of this compound change in various solvents. Research has shown that for accurate modeling of systems with specific solute-solvent interactions like hydrogen bonding, explicit solvent molecules may need to be included in the calculation. However, no studies applying these models to this compound were found.

Structure-Property Correlation Modeling

This area of computational chemistry aims to establish clear relationships between a molecule's chemical structure and its macroscopic properties. By systematically modifying the structure in silico (e.g., adding different substituent groups) and calculating the resulting properties, researchers can develop models that predict the behavior of new, unsynthesized compounds. For the fluorene family, this would involve correlating changes in the substitution pattern with outcomes like electrochemical behavior, fluorescence, and reactivity. While such relationships have been explored for various fluorene derivatives, a specific model focusing on or including this compound is not present in the available literature.

Applications of 2,3 Diaminofluorene and Its Derivatives

Sensing and Biosensing Applications

The fluorene (B118485) scaffold, particularly when functionalized with amino groups, provides an excellent platform for developing sensitive and selective sensors. The amino groups can act as recognition sites, signaling moieties, or precursors for polymerization to create active sensor layers.

Electrochemical sensors utilize materials that can undergo a measurable electrical change in response to a specific analyte. Polymers derived from diaminofluorene (B97380) isomers are particularly effective in this regard. For instance, poly(2,7-diaminofluorene), an isomer of 2,3-diaminofluorene, can be electropolymerized onto a gold electrode. researchgate.net This modified electrode demonstrates enhanced electrochemical performance, such as improving the reversibility and lowering the overpotential for the detection of hydroquinone. researchgate.net The resulting polymer film is chemically and electrochemically stable in both aqueous and organic solutions, highlighting its potential for robust sensing and electrocatalytic applications. researchgate.net

The general principle involves modifying an electrode with a polymer film which then interacts with the target analyte. ftmc.lt This interaction leads to a change in the electrochemical properties of the sensor, such as current or potential, which can be measured. sgxsensortech.com Conducting polymers, including those derived from diaminofluorenes, are advantageous for these applications due to the delocalized π-electrons along their conjugated backbones, which facilitate excellent electrical and conductive properties. mdpi.com The performance of such sensors is often characterized by their sensitivity, selectivity, and detection limit. nih.govmdpi.com

Table 1: Performance of a Diaminofluorene-based Electrochemical Sensor Data based on the related isomer, 2,7-diaminofluorene (B165470).

| Polymer | Analyte | Key Finding | Reference |

|---|---|---|---|

| Poly(2,7-diaminofluorene) | Hydroquinone | Improved electrochemical reversibility and decreased overpotential. | researchgate.net |

Optical chemosensors signal the presence of an analyte through a change in their optical properties, such as fluorescence or color. Derivatives of this compound have been successfully developed as highly sensitive and selective optical probes for various ions.

Functionalized this compound derivatives have been engineered to detect cyanide ions (CN⁻) in water. vulcanchem.com These sensors operate via a chemodosimetric mechanism, where the sensor molecule irreversibly reacts with the analyte, leading to a "turn-off" fluorescence response with a detection limit as low as 1.95 × 10⁻⁷ M. vulcanchem.com Field-deployable test strips using this chemosensor have also been validated. vulcanchem.com In a different application, this compound serves as a fluorogenic reagent for detecting nitrite (B80452) by forming highly fluorescent triazole derivatives, enabling quantification with a detection limit of 1.13 nM. vulcanchem.com

The versatility of the fluorene core allows for the development of sensors for a wide range of analytes. By modifying the fluorene structure, researchers have created copolymers that selectively detect Fe³⁺ ions with high Stern-Volmer constants, indicating significant fluorescence quenching upon binding. scispace.com Other fluorenone-based sensors have shown a fluorescence enhancement response for iodide ions (I⁻) with detection limits in the nanomolar range (8.0 to 11.0 nM). nih.gov This fluorescence enhancement is a desirable trait, as many sensors operate on a quenching mechanism. nih.gov

Table 2: Examples of Fluorene Derivative-Based Optical Chemosensors

| Sensor Base | Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Functionalized this compound | Cyanide (CN⁻) | Fluorescence Turn-Off | 1.95 × 10⁻⁷ M | vulcanchem.com |

| This compound | Nitrite (NO₂⁻) | Fluorogenic (Triazole formation) | 1.13 nM | vulcanchem.com |

| Fluorene-based Copolymers | Iron (Fe³⁺) | Fluorescence Quenching | N/A (Ksv = 3.28 × 10⁷ M⁻¹) | scispace.com |

| Fluorenone-based Schiff bases | Iodide (I⁻) | Fluorescence Enhancement | 8.0 nM | nih.gov |

| Fluorene-based Probe (FLPG) | Copper (Cu²⁺) & Iron (Fe³⁺) | Fluorescence Turn-Off | N/A | eurekaselect.com |

The principles of electrochemical and optical sensing using diaminofluorene derivatives extend to the detection of biologically significant molecules, creating advanced biosensors. While specific research on this compound for glucose detection is not prominent, its derivatives and related fluorene compounds have been employed to detect other critical biomolecules.

A notable application is the development of fluorene-based sensors that are fluorogenic upon binding to tau proteins, which are implicated in neurodegenerative diseases like Alzheimer's. rsc.org These sensors can also inhibit the fibrillation of the tau protein upon photo-induced crosslinking. rsc.org In the realm of neurochemistry, biosensors for detecting neurotransmitters are crucial. Electrochemical biosensors using polymers similar to polydiaminofluorene, such as poly(3-aminobenzylamine), have been fabricated for the sensitive detection of dopamine. mdpi.com Furthermore, disposable electrochemical immunosensors have been developed to detect biomarkers for Parkinson's disease, such as epinephrine (B1671497) and α-synuclein, demonstrating the potential of these platforms in clinical diagnostics. nih.gov

Optical Chemosensors

Materials Science and Optoelectronics

The rigid and conjugated nature of the fluorene ring system, combined with its high photoluminescence efficiency and good thermal stability, makes its derivatives, including this compound, highly suitable for applications in optoelectronic devices. mdpi.com

Fluorene derivatives are a cornerstone in the development of materials for OLEDs, particularly for emitting blue light, which is historically challenging. mdpi.com These materials are used in various roles within the OLED device stack.

Derivatives of diaminofluorene have been synthesized and applied as hole-transporting materials in yellow phosphorescent OLEDs. bohrium.com In one study, a device using a fluorene-carbazole derivative as the hole-transporting layer achieved a high external quantum efficiency (EQE) of 17.8%. bohrium.com Fluorene-based molecules are also designed as highly fluorescent blue-emitting materials. rsc.orgacs.org Non-doped OLEDs using fluorene derivatives have exhibited deep blue emission with an EQE of 3.09% and a maximum luminance of 14,747 cd/m². acs.org Other designs focusing on deep-blue emitters have reached an EQE of 4.04% and a power efficiency of 2.2 lm W⁻¹. rsc.org When these blue emitters are used as a host for an orange-emitting dopant, they can produce highly efficient white light OLEDs. rsc.org

Table 3: Performance of OLEDs Incorporating Fluorene Derivatives

| Fluorene Derivative Role | Device Type | Current Efficiency (cd/A) | External Quantum Efficiency (%) | Reference |

|---|---|---|---|---|

| Hole Transporting Material (FLU-DCAR) | Yellow Phosphorescent OLED | 44.25 | 17.8 | bohrium.com |

| Blue Emitter (PhN-OF(2)-Oxa) | Non-doped Blue OLED | 4.61 | 3.09 | acs.org |

| Blue Emitter (NAF1) | Non-doped Deep Blue OLED | 4.04 | 4.04 | rsc.org |

| Host for Orange Dopant (NAF1) | White OLED | 7.66 | N/A | rsc.org |

| Orange Emitter (36DACRFT) | TADF OLED | N/A | 8.9 | beilstein-journals.org |

In the field of solar energy, derivatives of this compound are explored as organic dyes (sensitizers) in DSSCs. vulcanchem.com These dyes typically feature a donor-π-acceptor (D-π-A) structure, where the fluorene unit can be part of the donor or the π-conjugated bridge. tandfonline.com The function of the dye is to absorb sunlight and inject an electron into the semiconductor (typically TiO₂) of the solar cell.

Derivatives of this compound have been used to create dyes that achieve photon-to-electron conversion efficiencies of 4–6% under standard AM 1.5G irradiation. vulcanchem.com Research into 2,7-diaminofluorene-based dyes has shown that modifying the donor structure can lead to broader visible light absorption (250–550 nm) and nearly double the light-to-electron conversion efficiency compared to simpler parent dyes. acs.orgnih.gov The introduction of multiple fluorene units as spacers in the dye structure has also been investigated to optimize performance, with one such p-type DSSC achieving a power conversion efficiency (PCE) of 0.357% and an unprecedentedly high photocurrent density. acs.org The bulky alkyl groups often attached at the C-9 position of the fluorene core help to prevent dye aggregation on the semiconductor surface, which is crucial for maintaining high efficiency. researchgate.net

Table 4: Performance of DSSCs with Diaminofluorene-Based Dyes

| Diaminofluorene Isomer | Dye Architecture | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| This compound | Donor-π-Acceptor | 4–6% | vulcanchem.com |

| 2,7-Diaminofluorene | Donor-π-Donor-π-Acceptor | ~2x efficiency of parent dyes | acs.org |

| Oligo-fluorene Spacer | p-Type Push-Pull Dye | 0.357% | acs.org |

Conducting Polymers and Polymer Nanocomposites

Polymers derived from diaminofluorene are a subject of research interest for creating intrinsically conducting polymers (ICPs). These materials possess electrical conductivity due to the delocalized π-electrons along the polymer backbone. The electrical properties can be tuned through polymerization methods and by creating composites.

Detailed research into the electropolymerization of 2,7-diaminofluorene, a close isomer of this compound, provides insight into the potential of this class of compounds. Poly(2,7-diaminofluorene) (PDAF) can be synthesized and deposited as a film on electrodes using electrochemical techniques like cyclic voltammetry. researchgate.net The resulting polymer film is chemically and electrochemically stable and exhibits semiconductor behavior. researchgate.net The conductivity of a pristine PDAF film has been measured at 1.5 × 10⁻⁵ S cm⁻¹. researchgate.net

Furthermore, polyazomethines synthesized through the polycondensation of 2,7-diaminofluorene with terephthalaldehyde (B141574) have shown conductivities of approximately 5.6 x 10⁻¹¹ S cm⁻¹. lew.ro This conductivity can be significantly enhanced through doping; for instance, exposure to iodine vapors increased the conductivity of the polyazomethine to 8.9 x 10⁻⁹ S cm⁻¹. lew.ro Covalent organic frameworks (COFs) created using 2,7-diaminofluorene have also been investigated, with an iodine-doped fluorene-based COF exhibiting an electrical conductivity of 1 × 10⁻⁴ S cm⁻¹. nih.gov These findings underscore the potential of the diaminofluorene core in the development of novel conducting materials. researchgate.netlew.ronih.gov

| Polymer System | Monomer | Conductivity (S cm⁻¹) | Doping | Citation |

| Poly(diaminofluorene) | 2,7-Diaminofluorene | 1.5 x 10⁻⁵ | Undoped | researchgate.net |

| Polyazomethine | 2,7-Diaminofluorene | 5.6 x 10⁻¹¹ | Undoped | lew.ro |

| Polyazomethine | 2,7-Diaminofluorene | 8.9 x 10⁻⁹ | Iodine Doped | lew.ro |

| Covalent Organic Framework | 2,7-Diaminofluorene | 1.0 x 10⁻⁴ | Iodine Doped | nih.gov |

Photochromic Materials

Photochromism is a phenomenon where a compound undergoes a reversible change in color upon exposure to light. This property is central to applications like light-control materials and optical data storage. rsc.org Derivatives of diaminofluorene have been explored for their potential in creating such smart materials.

Research has shown that oligomers synthesized using 2,7-diaminofluorene can display significant photochromic behavior. nih.govcapes.gov.brresearchgate.net An oligophenyleneimine, designated DAFCHO, was synthesized by the reaction of 2,7-diaminofluorene and 2,5-bis(octyloxy)terephthalaldehyde. nih.govresearchgate.net When dissolved in chloroform, this material exhibits interesting photochromic properties, changing its optical characteristics upon exposure to sunlight for periods as short as 3 to 10 minutes. nih.govcapes.gov.brresearchgate.netsemanticscholar.org This behavior demonstrates that the diaminofluorene scaffold can be integrated into larger molecular systems to create materials with light-responsive functionalities.

Organic Semiconductors

The π-conjugated system of the fluorene core makes its derivatives prime candidates for use as organic semiconductors in electronic devices like organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs). vulcanchem.comacs.org The amino groups on the fluorene ring act as electron-donating moieties, which can be used to tune the electronic energy levels (HOMO/LUMO) of the final material.

Computational studies of tetramethylated 2,7-diaminofluorene suggest a highest occupied molecular orbital (HOMO) energy level of -5.2 eV and a lowest unoccupied molecular orbital (LUMO) level of -2.8 eV, characteristics that facilitate hole-transport in semiconductor devices. vulcanchem.com Furthermore, the oligomer DAFCHO, derived from 2,7-diaminofluorene, is considered an organic semiconductor with an electrochemical energy band gap of 2.35 eV. nih.govcapes.gov.brdoaj.org In a practical application, organic dyes based on a 2,7-diaminofluorene donor unit have been successfully synthesized and used as sensitizers in DSSCs, demonstrating their ability to facilitate light-to-electron conversion. acs.orgresearchgate.net

| Derivative System | Monomer | Property | Value | Application | Citation |

| Tetramethyl-diaminofluorene | 2,7-Diaminofluorene | HOMO Level | -5.2 eV | Organic Semiconductors | vulcanchem.com |

| Tetramethyl-diaminofluorene | 2,7-Diaminofluorene | LUMO Level | -2.8 eV | Organic Semiconductors | vulcanchem.com |

| DAFCHO Oligomer | 2,7-Diaminofluorene | Energy Band Gap | 2.35 eV | Organic Semiconductors | nih.govcapes.gov.br |

Waveguiding Applications

In photonics and optical communications, polyimides are highly valued for their thermal stability and low optical loss, making them excellent materials for fabricating optical waveguides. Aromatic diamines are key monomers in the synthesis of these high-performance polymers.

Research has demonstrated that polyimides derived from 2,7-diaminofluorene (DAF) are clear, tough, and thermally stable materials that can be cast into high-quality films suitable for electronic and photonic applications. researchgate.nettcichemicals.com Specifically, fluorinated polyimides incorporating 2,7-diaminofluorene have been used to create polymer ridge optical waveguides. researchgate.net These waveguides exhibit a low propagation loss of 0.3 dB/cm at a wavelength of 1.3 µm, demonstrating their efficiency in guiding light signals with minimal attenuation. researchgate.net

Biomedical and Pharmaceutical Research

The diaminofluorene structure has served as a scaffold for the development of new biologically active molecules. Research has shown that derivatives of this compound hold promise for creating novel antiviral, anticancer, and antimicrobial agents. ontosight.ai

Antiviral Properties (e.g., HCV NS5A Inhibitors)

The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C virus (HCV), and a key target for these drugs is the NS5A protein, which is critical for viral replication. nih.govmdpi.com Derivatives of diaminofluorene have emerged as a highly potent class of HCV NS5A inhibitors. ontosight.airesearchgate.net

Intensive research into symmetrical prolinamide derivatives built on the 2,7-diaminofluorene scaffold has yielded exceptionally powerful antiviral compounds. nih.govresearchgate.net One such derivative, referred to in studies as Compound 26, demonstrated potent inhibitory activity against HCV genotype 1b with a half-maximal effective concentration (EC₅₀) in the picomolar range. nih.govmdpi.comresearchgate.net This compound also showed significant efficacy against genotype 3a, a strain that is often more difficult to treat. mdpi.com

| Compound | Scaffold | HCV Genotype | Activity (EC₅₀) | Citation |

| Compound 26 | 2,7-Diaminofluorene Prolinamide | Genotype 1b | 36 pM | nih.govresearchgate.net |

| Compound 26 | 2,7-Diaminofluorene Prolinamide | Genotype 3a | 1.2 nM | nih.govmdpi.com |

| Compound 26 | 2,7-Diaminofluorene Prolinamide | Genotype 4a | 117 nM | mdpi.com |

Anticancer and Antimicrobial Potential of Derivatives

The exploration of this compound derivatives extends to anticancer and antimicrobial applications. ontosight.ai The ability to modify the core structure, for instance by forming Schiff bases, allows for the synthesis of a wide array of compounds with potential therapeutic value. ontosight.ai

Anticancer Potential Research indicates that derivatives of this compound have been investigated for their potential in anticancer therapy, with a focus on developing compounds that can selectively target and kill cancer cells. ontosight.ai While specific IC₅₀ values for this compound derivatives are not broadly published, studies on structurally related heterocyclic compounds demonstrate the potential of such molecules. For example, certain derivatives of 2-phenazinamine and thieno[2,3-d]pyrimidines have shown significant cytotoxic activity against various human cancer cell lines. nih.gov Bis-2(5H)-furanone derivatives have also been evaluated, with some compounds showing inhibitory activity against glioma cells with an IC₅₀ value of 12.1 μM. researchgate.net

Antimicrobial Potential Derivatives of this compound are also being explored for the development of new antimicrobial agents to combat bacterial and fungal pathogens. ontosight.ai A common strategy involves the synthesis of Schiff bases, which are formed by the condensation of the diamine with an aldehyde or ketone. The resulting imine (azomethine) group is often associated with biological activity. Studies on Schiff bases derived from other aromatic amines have shown promising results. For example, certain derivatives have exhibited notable efficacy against S. aureus with a Minimum Inhibitory Concentration (MIC) value as low as 5 µM. researchgate.net Other hydrazone derivatives have shown moderate activity against a range of bacteria and fungi with MIC values between 32-512 µg/mL. turkjps.org These findings support the continued investigation of this compound derivatives as a source of new antimicrobial compounds.

| Compound Class | Organism/Cell Line | Activity | Value | Citation |

| Bis-2(5H)-furanone derivative | C6 glioma cells | IC₅₀ | 12.1 µM | researchgate.net |

| Caffeic acid-Triazole derivative | S. aureus | MIC | 5 µM | researchgate.net |

| Pyrazoline derivative | E. faecalis | MIC | 32 µg/mL | turkjps.org |

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. drugdesign.org For derivatives of diaminofluorene, SAR studies have been crucial, particularly in the development of antiviral agents. Research has focused on utilizing the 2,7-diaminofluorene scaffold as a core structure for potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). lookchem.comnih.gov

A significant challenge with the 2,7-diaminofluorene core is that its metabolites can be potent mutagens. nih.gov This has prompted detailed SAR studies to design derivatives that retain high therapeutic efficacy while eliminating mutagenic properties. Key findings from these studies revealed that the mutagenicity issue could be resolved by introducing specific substituents at the C9 position of the fluorene ring. lookchem.comnih.gov

Researchers discovered that equipping the 2,7-diaminofluorene scaffold with a long alkyl chain at the C9 position effectively mitigates mutagenicity. lookchem.com This structural modification allows the core structure to be safely employed in drug discovery. These studies demonstrate that appropriate substitution is key to optimizing the pharmacological profile of diaminofluorene-based compounds. For instance, in a series of HCV NS5A inhibitors, compounds were synthesized with a symmetrical prolinamide 2,7-diaminofluorene backbone, where modifications to the terminal carbamate (B1207046) groups of amino acid residues led to compounds with picomolar inhibitory activity. mdpi.com

Table 1: SAR Findings for 2,7-Diaminofluorene Derivatives in HCV NS5A Inhibitors

| Structural Position | Modification | Observed Effect on Activity/Properties | Source(s) |

|---|---|---|---|

| Core Scaffold | 2,7-Diaminofluorene | Potent core for HCV NS5A inhibitors but potential for mutagenic metabolites. | lookchem.com, nih.gov |

| C9 Position | Introduction of long alkyl chains (e.g., 9,9-dialkyl) | Mitigated mutagenicity observed in Ames tests, allowing for safe use in drug discovery. | lookchem.com, nih.gov |

| Prolinamide Cap | R-isoleucine or R-phenylglycine residues with terminal alkyl carbamate | Achieved potent picomolar inhibitory activity against HCV genotype 1b. | mdpi.com |

These findings underscore the importance of SAR in transforming a promising but potentially hazardous chemical scaffold into a viable therapeutic lead. lookchem.com

Enzyme Substrates and Probes (e.g., Peroxidase Assays)

In biochemistry and analytical chemistry, enzyme probes and substrates are essential tools for detecting and quantifying enzyme activity. thermofisher.com 2,7-Diaminofluorene (DAF) has been identified as a highly sensitive chromogenic substrate for peroxidase enzymes, which are widespread in biological systems. researchgate.net Peroxidases catalyze the oxidation of a substrate by a peroxide, such as hydrogen peroxide (H₂O₂). sigmaaldrich.com

The assay involving 2,7-diaminofluorene relies on its oxidation into a colored product, diiminofluorene, which can be quantified spectrophotometrically by monitoring the change in absorbance, typically at 600 nm. researchgate.net Research has shown that DAF is a significantly more sensitive substrate for plant root peroxidases compared to traditionally used substrates like guaiacol (B22219) or pyrogallol. researchgate.net This heightened sensitivity allows for the detection of lower enzyme concentrations or activities.

Furthermore, the use of 2,7-diaminofluorene as a substrate in electrophoretic studies has enabled the identification of a greater number of peroxidase isoenzymes. In lucerne roots, for example, eight isoenzymes were detected using DAF, whereas only two were visualized with guaiacol. researchgate.net

Table 2: Comparison of Peroxidase Substrates for Lucerne Root Peroxidase Activity

| Substrate | Optimal pH | Optimal Temperature | Relative Sensitivity | Isoenzymes Detected | Source(s) |

|---|---|---|---|---|---|

| 2,7-Diaminofluorene (DAF) | 6.0 | 35 °C | High | 8 | researchgate.net |

| Guaiacol | 6.0 | 60 °C | Lower than DAF | 2 | researchgate.net |

| Pyrogallol | 6.0 | 60 °C | Lower than DAF | Not specified | researchgate.net |

The distinct optimal temperature for DAF-peroxidase activity (35 °C) compared to guaiacol- and pyrogallol-peroxidases (60 °C) also highlights its unique characteristics as an enzyme substrate. researchgate.net

Catalytic Applications

The rigid, conjugated structure of this compound makes it and its derivatives valuable in various catalytic applications, ranging from electrocatalysis to ligands in organometallic chemistry.

Electrocatalysis

Electrocatalysis involves the use of a catalyst on an electrode surface to increase the rate of an electrochemical reaction. gamry.com Diaminofluorene has been successfully used to create electrocatalytically active materials. Through a process called electropolymerization, 2,7-diaminofluorene can be used to form a thin polymer film, poly(2,7-diaminofluorene) (PDAF), on the surface of an electrode, such as gold (Au). researchgate.netresearchgate.net

This PDAF-modified electrode exhibits enhanced electrochemical properties. It has been shown to improve the electrochemical reversibility and lower the overpotential required for the reaction of hydroquinone, indicating clear electrocatalytic activity. researchgate.netresearchgate.net The resulting polymer film is chemically and electrochemically stable in both aqueous and organic solutions, making it a robust candidate for sensing and electrocatalysis. researchgate.net

Derivatives of diaminofluorene have also been incorporated into more complex structures like Covalent Organic Frameworks (COFs) for electrocatalytic purposes. ucm.es A COF containing 2,7-diaminofluorene (DAF-COF) was designed and tested for the oxygen reduction reaction (ORR), a critical process in fuel cells. This material demonstrated notable performance as an electrocatalyst. ucm.es

Table 3: Electrocatalytic Performance of Diaminofluorene-Based Materials

| Material | Application | Key Performance Metric(s) | Source(s) |

|---|---|---|---|

| Poly(2,7-diaminofluorene) on Au Electrode | Hydroquinone redox | Improved electrochemical reversibility; Decreased overpotential. | researchgate.net, researchgate.net |

Transition Metal Catalysis Ligands

In transition metal catalysis, ligands play a critical role by binding to the metal center and modulating its electronic properties and steric environment, which in turn controls the catalyst's activity and selectivity. mdpi.comtcichemicals.com The two amino groups on the rigid aromatic backbone of this compound make it an attractive candidate for a bidentate ligand, capable of coordinating with transition metal centers.

While direct studies of this compound as a ligand are not extensively documented, the broader fluorene scaffold is utilized in ligand design. For example, guanidino-functionalized fluorene derivatives have been shown to act as ligands, coordinating with metal ions such as copper(I) and zinc(II). rsc.org The coordination occurs at the functional groups attached to the fluorene core, influencing the electronic and photophysical properties of the resulting complex. rsc.org

Furthermore, a patent for multinuclear half metallocene catalysts lists diaminofluorene as a potential σ-ligand functional group capable of binding to a transition metal. epo.org This suggests its recognized potential in the design of complex catalytic systems. The combination of a rigid, electron-rich aromatic system with two nitrogen donor atoms provides a stable platform for forming chelates with transition metals, making diaminofluorene derivatives promising ligands for various catalytic transformations. rsc.orgnih.gov

Analytical Chemistry Reagents (e.g., Metal Analysis)

This compound and its derivatives serve as versatile reagents in analytical chemistry, particularly for the detection of specific ions. Its utility stems from its ability to react with target analytes to produce a measurable signal, often a change in fluorescence or color. vulcanchem.com

Functionalized derivatives of this compound have been developed as chemosensors for the detection of cyanide ions (CN⁻) in water. vulcanchem.com This detection method operates through a chemodosimetric mechanism, where the sensor molecule undergoes an irreversible chemical reaction with the analyte. The interaction with cyanide ions results in a "turn-off" fluorescence response, which can be quantified. This system has proven sensitive enough for use in field-deployable test strips for analyzing natural water samples. vulcanchem.com

In another application, this compound acts as a fluorogenic reagent for the detection of nitrite. vulcanchem.com In the presence of aqueous ferric chloride (FeCl₃), it reacts with nitrite to form a triazole derivative. This new compound can be measured spectrophotometrically, allowing for the sensitive quantification of nitrite. vulcanchem.com Additionally, the isomer 2,7-diaminofluorene is commercially available and noted for its application as an analytical reagent for metals. sigmaaldrich.comsigmaaldrich.com

Table 4: Analytical

| Reagent | Analyte | Principle of Detection | Detection Limit (LOD) | Source(s) |

|---|---|---|---|---|

| This compound | Nitrite (NO₂⁻) | Forms a triazole derivative with FeCl₃, enabling spectrophotometric quantification. | 1.13 nM | vulcanchem.com |

| Functionalized this compound Derivative | Cyanide (CN⁻) | Chemosensor exhibits a "turn-off" fluorescence response upon reaction with cyanide. | 1.95 × 10⁻⁷ M | vulcanchem.com |

Conclusion and Future Research Perspectives

Summary of Current Research Trends

Current research on 2,3-Diaminofluorene is centered on leveraging its unique structural and electronic properties for applications in analytical chemistry and materials science. A significant trend is its utilization as a highly sensitive fluorogenic reagent. For instance, it is employed in the detection of nitrite (B80452), where it reacts in the presence of aqueous iron(III) chloride to form triazole derivatives, allowing for spectrophotometric quantification with a detection limit as low as 1.13 nM. vulcanchem.com This method has demonstrated superior sensitivity and resistance to interferents compared to traditional Griess reagents. vulcanchem.com

Another key area of investigation involves the development of functionalized derivatives of this compound for environmental monitoring. These derivatives have been engineered to act as chemodosimeters for the detection of cyanide ions in aqueous environments. vulcanchem.com The mechanism relies on a fluorescence turn-off response, achieving a detection limit of 1.95 × 10⁻⁷ M. vulcanchem.com The development of field-deployable test strips based on these chemosensors has also been a focus, highlighting a trend towards practical, on-site analytical tools. vulcanchem.com

In the realm of materials science, research is exploring the incorporation of this compound into polymer matrices to enhance their physical properties. Its integration into polyimides, for example, has been shown to improve thermal stability. vulcanchem.com Furthermore, derivatives of this compound are being investigated as donor-π-acceptor dyes in dye-sensitized solar cells (DSSCs), with reported photon-to-electron conversion efficiencies of 4–6%. vulcanchem.com This points to a growing interest in its potential for optoelectronic applications.

Emerging Research Directions and Challenges

Emerging research is branching into more advanced applications, particularly in optoelectronics and the development of bioactive molecules. The exploration of this compound derivatives as donor-π-acceptor dyes for DSSCs is a promising frontier. vulcanchem.com Theoretical studies, such as Time-Dependent Density Functional Theory (TDDFT) simulations, are being used to understand and predict the charge-transfer transitions that are crucial for improving solar cell efficiency. vulcanchem.com

A significant challenge in the widespread research and application of this compound is the limited availability of well-documented, direct synthesis protocols. vulcanchem.com While analogous methods for other fluorene (B118485) diamines suggest a two-step nitration and reduction process, the lack of specific and optimized synthetic routes for the 2,3-isomer can hinder its accessibility for further research. vulcanchem.com Speculative but underexplored alternative synthetic pathways, such as Ullmann coupling or Buchwald-Hartwig amination, present a challenge that needs to be addressed to unlock the full potential of this compound. vulcanchem.com

Another challenge lies in the derivatization of the molecule to fine-tune its properties for specific applications. While functionalized derivatives have shown promise for ion sensing, the synthesis and purification of these more complex molecules can be intricate. Overcoming these synthetic hurdles is crucial for advancing the development of new materials and devices based on the this compound scaffold.

Potential for Novel Applications and Material Development

The unique structure of this compound opens up considerable potential for the development of novel applications and advanced materials. The exploration of its derivatives as therapeutic agents is a nascent but potentially impactful area. Although direct biological activity has not been extensively reported, the structural similarity to other bioactive compounds suggests that derivatization could lead to the discovery of new anticancer, antimicrobial, or antiviral agents. ontosight.ai Research in this direction would involve the synthesis and screening of a library of this compound derivatives to identify compounds with promising therapeutic properties. ontosight.ai

In materials science, there is significant potential for creating new polymers with tailored properties. The use of this compound as a monomer in the synthesis of polyimides and other high-performance polymers is an area ripe for exploration. vulcanchem.comgoogle.com Its rigid, planar structure can be exploited to create materials with high thermal stability and specific electronic properties. The development of novel polyazomethines and other conjugated polymers incorporating the this compound unit could lead to new materials for applications in electronics and photonics.

Furthermore, the demonstrated success in sensor applications suggests a broader potential in the development of advanced chemical sensors and biosensors. By designing and synthesizing new functionalized derivatives, it may be possible to create highly selective and sensitive sensors for a wide range of analytes relevant to environmental science, industrial process monitoring, and medical diagnostics. The development of paper-based sensors incorporating this compound derivatives is another avenue for creating low-cost, portable diagnostic tools. mdpi.com

Q & A

Basic Research Questions

Q. How is 2,7-Diaminofluorene utilized in detecting heme in biological samples, and what methodological considerations ensure assay reliability?

- Methodology : The diaminofluorene-based heme assay employs a colorimetric reaction where heme catalyzes the oxidation of 2,7-Diaminofluorene, producing a blue/green chromogen measurable at 610 nm . Key steps include:

- Controls : Use blood lysates (e.g., 10⁻⁴ to 10⁻⁶ dilutions) as positive controls and water as a negative control.

- Statistical validation : Calculate mean optical density (OD) values at 30s and 45s intervals to confirm significance (e.g., p=0.0016 for embryonic bodies (EBs) vs. lens samples) .

- Tissue specificity : Homogenize samples (e.g., EBs, lens) and validate via histochemical staining (Supplementary Fig. 6) .

Q. What are the critical physicochemical and toxicological properties of 2,7-Diaminofluorene for safe laboratory handling?

- Physicochemical data :

- Melting point: 160–162°C (indicative of thermal stability during synthesis/storage) .

- Molecular formula: C₁₃H₁₂N₂ (196.24 g/mol) .

Q. How should researchers prepare standardized solutions of 2,7-Diaminofluorene for environmental or biological assays?